Glycylglycine methyl ester hci

Description

Significance in Chemical Synthesis and Biochemical Investigations

The utility of glycylglycine (B550881) methyl ester hydrochloride in academic research is multifaceted, stemming from its role as both a synthetic intermediate and a biochemical probe. In chemical synthesis, it is a crucial building block for the stepwise elaboration of longer peptide chains. chemimpex.com The hydrochloride form ensures stability, as the free ester can be prone to polymerization or cyclization into diketopiperazines. wikipedia.org Its ester and amino functionalities make it a bifunctional compound with significant applications in medicinal chemistry and as an organic synthesis intermediate. patsnap.com

In biochemical investigations, the compound serves several key purposes. It is employed as a substrate for enzymes like proteases, allowing researchers to study enzyme activity and inhibition. smolecule.com Its structural simplicity makes it an ideal model for fundamental studies on peptide structure, conformation, and interactions. smolecule.comrsc.org For instance, comparative studies between glycylglycine methyl ester and its amide counterpart have provided significant insights into how the change from an ester to an amide linkage affects conformational profiles, intramolecular hydrogen bonding, and solvation characteristics. rsc.org These conformational analyses are critical for understanding peptide behavior in biological systems and for the rational design of peptidomimetics and drugs. rsc.org

Furthermore, research has explored its role in the development of diagnostic reagents and its potential in drug formulation by enhancing the solubility and stability of pharmaceutical compounds. chemimpex.com The study of dipeptide esters like glycylglycine methyl ester hydrochloride is also central to the design of prodrugs, where they can be attached to a parent drug to improve transport and delivery, particularly via peptide transporters like PEPT1. acs.org

Table 1: Applications of Glycylglycine Methyl Ester Hydrochloride in Research

| Application Area | Specific Use | Research Significance |

|---|---|---|

| Peptide Synthesis | Building block | Enables the controlled, stepwise synthesis of more complex peptides and peptidomimetics for therapeutic and research purposes. chemimpex.com |

| Biochemical Assays | Enzyme substrate | Used to study the kinetics and inhibition of proteases and other enzymes that act on peptides. smolecule.com |

| Conformational Analysis | Model compound | Provides fundamental insights into peptide folding, intramolecular interactions, and the influence of ester vs. amide linkages on structure. smolecule.comrsc.org |

| Drug Development | Prodrug moiety | Can be used to create dipeptide prodrugs of pharmaceuticals to enhance transport, affinity for transporters, and metabolic stability. acs.org |

| Drug Formulation | Excipient | May enhance the solubility and stability of active pharmaceutical ingredients in formulations. chemimpex.com |

| Diagnostics | Reagent | Plays a role in the creation of diagnostic tools used in biochemical assays for disease detection. chemimpex.com |

Historical Context of Amino Acid Ester and Dipeptide Ester Research

The study of amino acid esters is foundational to protein chemistry. At the beginning of the 20th century, Nobel laureate Emil Fischer pioneered the use of fractional distillation of amino acid esters derived from protein hydrolysates to better understand the composition of proteins. chromatographyonline.com This work established esters as crucial derivatives for the separation and analysis of amino acids. The subsequent development of the automated amino acid analyzer in 1958 by Moore, Stein, and Spackman, which utilized ion-exchange chromatography, further revolutionized the field, enabling precise protein composition analysis and fueling the rapid expansion of biochemistry. chromatographyonline.com

The focus of research expanded from simple amino acid esters to dipeptide esters as synthetic peptide chemistry advanced. Dipeptide esters became recognized as important intermediates in the construction of larger polypeptides. lookchem.com In recent decades, research has also explored the prebiotic significance of amino acid esters, investigating their formation through dehydration reactions in conditions mimicking early Earth, which suggests a potential role in the origins of life. nih.govmdpi.com

The transition from using these esters merely for analysis to employing them in functional roles, such as in drug design, marks a significant evolution. Researchers began designing dipeptide-based drugs by identifying "peptide-like" elements in existing non-peptide drugs. nih.gov This strategy led to the development of novel therapeutics, such as the nootropic Noopept, which was designed based on the structure of Piracetam and an understanding of dipeptide activity. nih.gov Similarly, the synthesis of dipeptide ester prodrugs of compounds like floxuridine (B1672851) demonstrated that these moieties could enhance transport and metabolic stability, a concept built upon decades of characterization of peptide transporters. acs.org

Table 2: Key Historical Developments in Amino Acid and Dipeptide Ester Research

| Time Period | Key Development | Significance |

|---|---|---|

| Early 1900s | Emil Fischer uses fractional distillation of amino acid esters. | First effective method to separate and analyze the amino acid composition of proteins. chromatographyonline.com |

| 1958 | Development of the automated amino acid analyzer. | Enabled rapid and precise quantification of amino acids, accelerating protein chemistry and biochemistry. chromatographyonline.com |

| Late 20th Century | Emergence of dipeptide prodrug strategies. | Dipeptide esters are used to improve the pharmacological properties of drugs by targeting peptide transporters. acs.orgnih.gov |

| 2000s-Present | Advanced conformational and mechanistic studies. | Quantum mechanical and molecular dynamics studies provide deep insight into the structure and behavior of dipeptide esters. smolecule.comrsc.org |

| 2020s | Focus on green synthesis and prebiotic chemistry. | Development of more sustainable synthesis methods and investigation into the role of amino acid esters in the origins of life. mdpi.comrsc.org |

Current Trajectories and Future Research Avenues for Glycylglycine Methyl Ester Hydrochloride Studies

Current research on glycylglycine methyl ester hydrochloride and related dipeptide esters is increasingly focused on sophisticated molecular-level investigations and novel applications. Advanced computational methods, such as density functional theory (DFT) and molecular dynamics simulations, are being used to perform detailed conformational analyses. rsc.org These studies explore the subtle differences in geometry, flexibility, and solvation between peptide esters and their amide counterparts, providing a rational basis for their use in drug design and synthetic chemistry. rsc.org Another active area is the development of green and efficient synthesis protocols, moving away from traditional methods that require harsh reagents. rsc.org For example, silane-mediated esterification and the use of dimethyl carbonate as a green methylating agent represent more sustainable alternatives. smolecule.comrsc.org

Future research is poised to expand on these foundations. There is significant potential in using glycylglycine methyl ester hydrochloride and its derivatives in the field of biomaterials. The self-assembly of dipeptides and their cyclized forms (diketopiperazines) into supramolecular nanostructures is an area of growing interest, with potential applications in hydrogel formation and nanotechnology. researchgate.net The compound will likely continue to be a key component in the design of next-generation prodrugs and peptidomimetics, where precise control over conformational properties can lead to enhanced biological activity and selectivity. nih.gov

Furthermore, as our understanding of its interactions with biomolecules deepens, glycylglycine methyl ester hydrochloride could be utilized in the development of new chemosensors and diagnostic tools. researchgate.net Its role as a simple model system will remain invaluable for fundamental studies in biophysics and chemical biology, particularly for investigating peptide transport mechanisms and the impact of post-translational modifications. Market analysis reports projecting into the future indicate a sustained interest in its applications, suggesting that both academic and industrial research will continue to find new uses for this versatile compound. marketpublishers.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Glycylglycine methyl ester hydrochloride |

| Glycylglycine |

| Glycine (B1666218) |

| Glycine methyl ester hydrochloride |

| Piracetam |

| Noopept |

| Floxuridine |

| Diketopiperazine |

| Dimethyl carbonate |

| Trifluoroacetic acid |

| Piperidine (B6355638) |

| Benzyloxycarbonyl |

| tert-butoxycarbonyl |

| Trimethylchlorosilane |

| L-Alanine Methyl Ester |

| Glycyl-L-Alanine |

| Glycyl-L-Valine |

| Phenylalanine |

| Tyrosine |

| Isoleucyl-glycyl-floxuridine |

| Tryptophan |

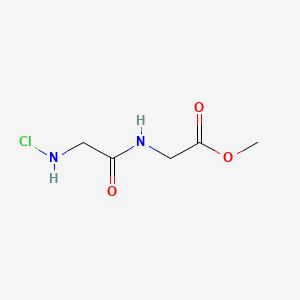

Structure

3D Structure

Properties

Molecular Formula |

C5H9ClN2O3 |

|---|---|

Molecular Weight |

180.59 g/mol |

IUPAC Name |

methyl 2-[[2-(chloroamino)acetyl]amino]acetate |

InChI |

InChI=1S/C5H9ClN2O3/c1-11-5(10)3-7-4(9)2-8-6/h8H,2-3H2,1H3,(H,7,9) |

InChI Key |

VFWLXGDXXXBRGU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CNC(=O)CNCl |

Origin of Product |

United States |

Synthetic Methodologies for Glycylglycine Methyl Ester Hydrochloride

Conventional Esterification Techniques

Traditional methods for producing glycylglycine (B550881) methyl ester hydrochloride rely on well-established acid-catalyzed esterification reactions in a batch setting. These techniques are valued for their reliability and straightforward application of fundamental organic chemistry principles.

Hydrogen Chloride Catalyzed Routes

The most common approach for synthesizing amino acid esters is the Fischer-Speier esterification, which utilizes an alcohol as both the solvent and the reagent in the presence of a strong acid catalyst. epfl.chorganic-chemistry.org In this method, glycylglycine is suspended in an excess of anhydrous methanol (B129727). Dry hydrogen chloride (HCl) gas is then bubbled through the mixture, or the methanol is pre-saturated with HCl.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by HCl, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Methanol, acting as a nucleophile, then attacks this activated carbon, leading to a tetrahedral intermediate. organic-chemistry.orgmasterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the methyl ester. The reaction is driven to completion by using a large excess of methanol and the catalytic action of the acid. jk-sci.com The final product is isolated as the stable hydrochloride salt upon cooling or solvent removal. google.com This equilibrium-driven reaction is a cost-effective and straightforward method for large-scale production. youtube.com

Thionyl Chloride Mediated Procedures

Esterification using thionyl chloride (SOCl₂) in methanol offers a highly efficient alternative to the direct use of HCl gas. pianetachimica.itresearchgate.net This method is particularly convenient as it generates anhydrous HCl in situ when thionyl chloride reacts with methanol, thereby creating the necessary acidic conditions for the Fischer esterification. pianetachimica.it

The procedure typically involves cooling anhydrous methanol in an ice bath before the slow, cautious addition of thionyl chloride. pianetachimica.it This initial reaction is exothermic and produces methylsulfonyl chloride and HCl. Glycylglycine is then added to this acidic methanolic solution, and the mixture is typically heated to reflux. pianetachimica.it The reaction of thionyl chloride with glycylglycine could also proceed via an acyl chloride intermediate, which is then rapidly esterified by methanol. A Chinese patent describes an analogous procedure where glycylglycine is reacted with thionyl chloride in ethanol (B145695) to produce glycylglycine ethyl ester hydrochloride, demonstrating the applicability of this method to the dipeptide. guidechem.com

| Parameter | Typical Condition | Reference |

|---|---|---|

| Reagents | Glycylglycine, Thionyl Chloride (SOCl₂), Anhydrous Methanol | pianetachimica.itguidechem.com |

| Initial Temperature | 0°C (for addition of SOCl₂ to methanol) | pianetachimica.it |

| Reaction Temperature | Reflux | pianetachimica.it |

| Key Intermediate Generation | Anhydrous HCl generated in situ | pianetachimica.it |

| Product Form | Hydrochloride Salt | guidechem.com |

Alternative Acid-Catalyzed Preparations

Besides hydrogen chloride, other strong protic acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) can also be used to catalyze the esterification of amino acids and peptides. organic-chemistry.orgnih.gov The underlying mechanism is identical to the Fischer-Speier esterification, where the acid protonates the carboxyl group to facilitate nucleophilic attack by methanol. organic-chemistry.org

Another alternative involves the use of trimethylchlorosilane (TMSCl) in methanol. nih.gov TMSCl reacts with methanol to generate HCl in situ, similar to the thionyl chloride method, providing a convenient and mild route to the ester hydrochloride. This approach has been shown to produce amino acid methyl ester hydrochlorides in good to excellent yields at room temperature. nih.govresearchgate.net The reaction avoids the handling of corrosive HCl gas or large quantities of strong acids while still effectively promoting the esterification. nih.gov

Advanced Synthetic Approaches

Modern synthetic chemistry aims to improve upon traditional methods by enhancing efficiency, safety, and sustainability. For the synthesis of glycylglycine methyl ester hydrochloride, this involves optimizing reaction conditions through continuous flow systems and incorporating principles of green chemistry.

Continuous Flow Synthesis Optimizations

Continuous flow chemistry offers significant advantages over traditional batch processing by providing superior control over reaction parameters such as temperature, pressure, and mixing. A batch Fischer esterification can be adapted to a continuous flow process for the synthesis of amino acid esters. patsnap.com

In a potential setup for glycylglycine methyl ester hydrochloride, a solution of glycylglycine in anhydrous methanol containing an acid catalyst would be continuously pumped through a heated tube reactor. patsnap.com The system's high surface-area-to-volume ratio allows for rapid heat transfer, enabling precise temperature control and potentially reducing reaction times. The continuous removal of water, a byproduct of the esterification, could be integrated into the flow system to drive the equilibrium toward the product, further increasing yield and efficiency. patsnap.com A patent describing the continuous synthesis of glycine (B1666218) methyl ester hydrochloride highlights the industrial viability of this approach, noting benefits such as high equipment utilization, product yields exceeding 93%, and high purity. patsnap.com

Integration of Green Chemistry Principles in Synthesis

The principles of green chemistry focus on reducing waste and minimizing the use of hazardous substances. In the context of synthesizing glycylglycine methyl ester hydrochloride, several aspects of the conventional methods can be improved. A primary target is the use of greener solvents. While methanol is both a reagent and solvent in this synthesis, efforts in broader peptide synthesis research focus on replacing hazardous solvents used in subsequent workup and purification steps.

Laboratory-Scale Isolation and Purification Strategies for Glycylglycine Methyl Ester Hydrochloride

The isolation and purification of glycylglycine methyl ester hydrochloride on a laboratory scale are critical steps to obtain a product with the high degree of purity required for subsequent applications, such as peptide synthesis. The primary method for purification of this and structurally similar compounds is recrystallization, a technique that relies on the differential solubility of the compound and its impurities in a given solvent or solvent system at varying temperatures. While detailed experimental data for the purification of glycylglycine methyl ester hydrochloride is not extensively documented in readily available literature, strategies can be effectively extrapolated from established procedures for analogous compounds, such as glycylglycine ethyl ester hydrochloride and glycine methyl ester hydrochloride.

The choice of solvent is paramount for a successful recrystallization. An ideal solvent will dissolve the crude product at an elevated temperature but will have limited solvating power at lower temperatures, thereby allowing the purified compound to crystallize upon cooling while impurities remain in the solution. For amino acid ester hydrochlorides, polar protic solvents and their mixtures with less polar solvents are commonly employed.

A common strategy for the purification of similar compounds, such as glycylglycine ethyl ester hydrochloride, involves recrystallization from a mixture of ethanol and ether orgsyn.org. This suggests that a similar solvent system, substituting ethanol with methanol, could be effective for glycylglycine methyl ester hydrochloride. The crude product would be dissolved in a minimal amount of hot methanol, and then a less polar solvent, such as diethyl ether, would be added dropwise until the solution becomes slightly turbid. Upon cooling, the purified product is expected to crystallize.

Another approach can be inferred from the purification of glycine methyl ester hydrochloride, which has been successfully crystallized from a chloroform-methanol mixture nih.gov. This indicates that a combination of a chlorinated solvent and an alcohol can also be a viable option.

Furthermore, a patented method for producing high-purity glycine methyl ester hydrochloride highlights the efficacy of controlled, gradient cooling crystallization from methanol following the esterification reaction of glycine in anhydrous methanol and hydrogen chloride gas google.com. This technique, which avoids the sudden precipitation that can trap impurities, could likely be adapted for the dipeptide analogue. The crude reaction mixture containing glycylglycine methyl ester hydrochloride would be cooled slowly and at a controlled rate to promote the formation of well-defined crystals of high purity.

The following table outlines a hypothetical laboratory-scale purification of glycylglycine methyl ester hydrochloride based on these analogous methods.

| Step | Procedure | Parameter | Value/Condition | Expected Outcome |

|---|---|---|---|---|

| 1. Dissolution | Dissolve the crude glycylglycine methyl ester hydrochloride in a suitable solvent system. | Solvent System | Methanol/Diethyl Ether | Formation of a saturated solution at elevated temperature. |

| Temperature | Boiling point of methanol | |||

| Action | Add hot methanol until the solid dissolves, then add diethyl ether until turbidity appears. | |||

| 2. Crystallization | Induce crystallization by cooling the solution. | Cooling Method | Slow cooling to room temperature, followed by refrigeration. | Formation of purified crystals of glycylglycine methyl ester hydrochloride. |

| Temperature | 0-5 °C | |||

| Duration | Several hours to overnight | |||

| 3. Isolation | Separate the purified crystals from the mother liquor. | Technique | Vacuum filtration | Isolation of the crystalline solid. |

| Washing Solvent | Cold diethyl ether | |||

| Action | Wash the crystals sparingly to remove residual mother liquor. | |||

| 4. Drying | Remove residual solvent from the purified crystals. | Method | Air drying followed by vacuum drying. | Obtention of a dry, crystalline final product. |

| Temperature | Room temperature |

The purity of the final product would typically be assessed using techniques such as melting point determination and high-performance liquid chromatography (HPLC).

While column chromatography is a powerful purification technique for many organic compounds, its application for highly polar and water-soluble substances like glycylglycine methyl ester hydrochloride can be challenging with standard silica (B1680970) gel. However, specialized reverse-phase chromatography could potentially be employed for purification if recrystallization does not yield a product of the desired purity.

Extraction is generally less effective for the purification of highly polar hydrochloride salts from aqueous solutions due to their high water solubility. It is more commonly used during the work-up of the reaction to remove non-polar impurities before the final crystallization of the desired product.

Derivatization and Chemical Modifications of Glycylglycine Methyl Ester Hydrochloride

C-Terminal and Side-Chain Modifications

While the N-terminus is a primary site for modification, the C-terminal methyl ester and the peptide backbone also offer opportunities for derivatization, although modifications to the glycine (B1666218) "side-chain" (a hydrogen atom) are not possible.

The C-terminal methyl ester group of glycylglycine (B550881) methyl ester can be hydrolyzed to the corresponding carboxylic acid, N-glycylglycine. This is a common transformation that allows for subsequent coupling reactions at the C-terminus. Saponification with a base like potassium hydroxide (B78521) in a solvent mixture such as dioxane and methanol (B129727) can achieve this hydrolysis. uoa.gr However, the conditions must be carefully controlled to avoid racemization or other side reactions. uoa.gr

Further modifications at the C-terminus can enhance the biological activity or stability of peptides. nih.gov For instance, the conversion of the C-terminal carboxyl group to an amide is a common strategy that can increase the peptide's resistance to carboxypeptidases. While direct modification of the methyl ester is less common than starting from the carboxylic acid, it is a potential route for derivatization.

It is important to note that since glycine is the simplest amino acid with a hydrogen atom as its side chain, there are no side-chain modifications possible for glycylglycine methyl ester.

Elucidation of Derivative Structures via Spectroscopic Techniques

A combination of spectroscopic techniques is indispensable for the unambiguous characterization of the derivatives of glycylglycine methyl ester. These methods provide detailed information about the molecular structure, connectivity, and functional groups present in the newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is a powerful tool for determining the structure of organic molecules. In the context of glycylglycine methyl ester derivatives, ¹H NMR can be used to identify the protons of the glycine residues, the methyl ester, and any introduced functional groups. researchgate.netresearchgate.net For example, in a Schiff base derivative, the formation of the imine bond can be confirmed by the appearance of a characteristic signal for the azomethine proton. researchgate.net ¹³C NMR provides complementary information about the carbon skeleton of the molecule. researchgate.net

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups in a molecule. researchgate.net For glycylglycine methyl ester and its derivatives, characteristic absorption bands can be observed for the N-H bonds of the amide and amine groups, the C=O stretching of the ester and amide groups, and the C-N bonds. scirp.orgresearchgate.net The formation of a Schiff base, for instance, would be indicated by the appearance of a C=N stretching vibration. scirp.org

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity. acs.org Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of peptides and their derivatives. acs.org High-resolution mass spectrometry can provide the exact mass of the molecule, allowing for the determination of its elemental composition.

Table 2: Spectroscopic Data for a Representative Glycylglycine Derivative: A Hypothetical N-Acyl Glycylglycine Methyl Ester

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Signals for the glycine α-protons, the methyl ester protons, and protons of the N-acyl group. Chemical shifts and coupling patterns would confirm the structure. researchgate.netresearchgate.net |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and amide groups, the α-carbons of the glycine units, the methyl ester carbon, and carbons of the N-acyl group. researchgate.net |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amide), C=O stretching (ester and amide), and C-N stretching. scirp.orgresearchgate.net |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the N-acyl glycylglycine methyl ester. Fragmentation patterns would provide further structural information. acs.org |

Applications in Peptide and Biopolymer Chemistry

Glycylglycine (B550881) Methyl Ester Hydrochloride as a Core Building Block in Peptide Synthesis

As the simplest dipeptide ester, glycylglycine methyl ester hydrochloride offers a convenient starting point for elongating a peptide chain. smolecule.comrsc.org It is frequently used in biochemical research as a fundamental building block in the stepwise synthesis of peptides. chemimpex.com The presence of a free amino group (as the hydrochloride salt) and a protected carboxyl group (as the methyl ester) allows for regioselective peptide bond formation at the N-terminus.

Solution-phase peptide synthesis (SPPS), or liquid-phase peptide synthesis (LPPS), is a classical method where glycylglycine methyl ester hydrochloride is frequently employed. sigmaaldrich.com In this approach, the synthesis is carried out sequentially in a suitable solvent. The hydrochloride must first be neutralized, typically with a tertiary amine like triethylamine, to free the N-terminal amino group for reaction. uoa.grorgsyn.org The free dipeptide ester is then coupled with an N-protected amino acid.

The activation of the carboxyl group of the incoming amino acid is crucial and is achieved using various coupling reagents. americanpeptidesociety.org These reagents react with the N-protected amino acid to form a reactive intermediate that is readily attacked by the nucleophilic amino group of the glycylglycine methyl ester. americanpeptidesociety.org

Common coupling strategies include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used. americanpeptidesociety.org They activate the carboxyl group to form an O-acylisourea intermediate. To minimize side reactions and reduce the risk of racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. americanpeptidesociety.org

Active Esters: The use of pre-formed active esters of N-protected amino acids, such as N-hydroxysuccinimide (OSu) esters, is another effective method. bachem.com These reactive esters couple with the dipeptide ester to form the desired tripeptide derivative.

Isoxazolium Salts: Reagents like Woodward's Reagent K can activate the carboxyl group of an N-protected amino acid, which then smoothly couples with the amino group of the dipeptide ester. orgsyn.org

The primary advantage of using glycylglycine methyl ester in solution-phase synthesis is the ability to purify the intermediate peptide products after each coupling step, ensuring the homogeneity of the final peptide. core.ac.uk

Table 1: Common Coupling Reagents in Solution-Phase Peptide Synthesis

| Reagent Class | Example Reagent | Activation Mechanism | Key Considerations |

|---|---|---|---|

| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide), DIC (N,N'-diisopropylcarbodiimide) | Forms a highly reactive O-acylisourea intermediate. americanpeptidesociety.org | Often used with additives like HOBt to suppress racemization and improve efficiency. americanpeptidesociety.org The urea (B33335) byproduct of DCC is insoluble and requires filtration. |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Forms an active ester in situ. | Known for high coupling efficiency and low racemization rates. |

| Uronium/Aminium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Forms an activated ester with the carboxyl group. | Highly efficient and fast-acting; particularly useful for sterically hindered couplings. |

| Isoxazolium Salts | Woodward's Reagent K (N-Ethyl-5-phenylisoxazolium-3'-sulfonate) | Reacts with the N-protected amino acid to form a reactive enol ester. orgsyn.org | Byproducts are water-soluble, simplifying purification. orgsyn.org |

Solid-phase peptide synthesis (SPPS) involves building a peptide chain on an insoluble polymer support. core.ac.ukrsc.org While SPPS typically proceeds by the stepwise addition of single amino acid residues, the incorporation of dipeptide units like glycylglycine methyl ester presents specific considerations.

Directly using glycylglycine methyl ester hydrochloride in a standard SPPS workflow is not conventional because the C-terminus is an ester, not the free carboxylic acid needed for initial anchoring to most common resins (e.g., Wang or Merrifield resin). core.ac.uk However, it could theoretically be coupled to a growing peptide chain that is already attached to the resin. In this scenario, the resin-bound peptide would have a free N-terminus, and the glycylglycine methyl ester (after neutralization) would be coupled to it using standard coupling reagents.

The key considerations for such a strategy would be:

Final Product Form: The resulting peptide would be C-terminally blocked as a methyl ester rather than the more common C-terminal carboxylic acid or amide.

Cleavage Compatibility: The conditions used for the final cleavage of the peptide from the resin (e.g., strong acids like trifluoroacetic acid, TFA) must be compatible with the methyl ester. bachem.com While methyl esters are generally stable to TFA, prolonged exposure or harsh conditions could lead to hydrolysis.

Alternative Strategies: A more common approach to incorporate a glycylglycine unit in SPPS is to use an appropriately protected dipeptide, such as Fmoc-Gly-Gly-OH, which can be coupled like any other amino acid building block.

Synthesis of Oligopeptides and Complex Peptide Structures

Glycylglycine methyl ester hydrochloride is a valuable starting material for the synthesis of longer peptides, including tripeptides and more complex structures. chemimpex.comlookchem.com Its pre-formed peptide bond simplifies the initial steps of a synthesis.

The synthesis of a tripeptide from glycylglycine methyl ester hydrochloride is a well-established procedure. orgsyn.org It involves the coupling of an N-terminally protected amino acid to the free amino group of the dipeptide ester. For example, carbobenzyloxy-L-asparagine can be coupled with L-leucine methyl ester, and similarly, it could be coupled to glycylglycine methyl ester to form a protected tripeptide. orgsyn.org

The general reaction is as follows:

Neutralization of H-Gly-Gly-OMe·HCl with a base (e.g., triethylamine).

Activation of the carboxyl group of an N-protected amino acid (e.g., Z-AA-OH, Boc-AA-OH, or Fmoc-AA-OH).

Coupling of the activated amino acid with H-Gly-Gly-OMe to form the protected tripeptide (e.g., Z-AA-Gly-Gly-OMe).

This process can be repeated by selectively deprotecting the N-terminus of the newly formed tripeptide and coupling another protected amino acid to extend the chain further, leading to tetrapeptides and higher oligopeptides. mdpi.comthieme-connect.de

Cyclic peptides are of significant interest in medicinal chemistry and materials science due to their constrained conformations and enhanced stability. nih.govresearchgate.net Peptidic esters, including derivatives of glycylglycine, are important precursors in the synthesis of these cyclic structures. rsc.org

The synthesis of a cyclic peptide using a glycylglycine methyl ester scaffold typically involves several steps:

Synthesis of a Linear Precursor: A linear peptide containing the glycylglycine unit is assembled. The methyl ester serves as a temporary protecting group for the C-terminus.

Deprotection: The protecting groups at the N-terminus and C-terminus of the linear precursor are removed to generate a free amino group and a free carboxylic acid. The methyl ester is typically hydrolyzed (saponified) to the carboxylic acid under basic conditions.

Intramolecular Cyclization: The deprotected linear peptide is then cyclized under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. This head-to-tail cyclization forms a stable amide bond, yielding the cyclic peptide. mdpi.com

The glycylglycine moiety can provide flexibility to the peptide backbone, which can be advantageous for achieving the necessary conformation for efficient cyclization.

Investigative Studies on Protecting Group Compatibility and Removal in Peptide Assembly

The success of a multi-step peptide synthesis relies on an orthogonal protecting group strategy, where one protecting group can be removed selectively in the presence of others. iris-biotech.despringernature.com When using glycylglycine methyl ester, the compatibility of the N-terminal protecting group with the C-terminal methyl ester is a critical consideration.

N-Terminal Protecting Groups:

Carbobenzyloxy (Z or Cbz) group: Introduced by Bergmann and Zervas, this group is stable to the basic conditions needed for saponification of the methyl ester. rsc.orgontosight.ai It is typically removed by catalytic hydrogenation, which does not affect the ester. uoa.gr

tert-Butoxycarbonyl (Boc) group: This group is removed under acidic conditions (e.g., TFA). bachem.com These conditions are generally compatible with the methyl ester, although care must be taken to avoid ester hydrolysis with prolonged acid exposure.

Fluorenylmethyloxycarbonyl (Fmoc) group: The Fmoc group is the cornerstone of modern SPPS. bachem.com It is removed with a mild base, typically a solution of piperidine (B6355638) in DMF. iris-biotech.de This condition is fully compatible with the methyl ester, making the Fmoc/tBu strategy highly orthogonal when incorporating ester-protected fragments.

C-Terminal Methyl Ester Removal: The methyl ester itself acts as a protecting group for the C-terminal carboxylate. It is most commonly removed by saponification using a mild base like sodium hydroxide (B78521) in a water/alcohol mixture. These conditions must be chosen carefully to avoid racemization and hydrolysis of other sensitive functional groups or protecting groups (like Fmoc) in the peptide chain.

Table 2: Protecting Group Compatibility with Glycylglycine Methyl Ester

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Compatibility with C-Terminal Methyl Ester |

|---|---|---|---|

| Carbobenzyloxy | Z, Cbz | Catalytic Hydrogenation (e.g., H₂, Pd/C). uoa.grthieme-connect.de | High. Cleavage conditions are neutral and do not affect the ester. |

| tert-Butoxycarbonyl | Boc | Moderate acid (e.g., Trifluoroacetic acid (TFA)). bachem.com | High. The ester is generally stable to TFA for standard deprotection times. |

| Fluorenylmethyloxycarbonyl | Fmoc | Mild base (e.g., 20% piperidine in DMF). iris-biotech.de | High. Cleavage conditions are orthogonal and do not affect the ester. |

| Trityl | Trt | Mild acid (e.g., Acetic acid or dilute HCl). uoa.gr | High. Conditions are generally mild enough not to hydrolyze the ester. |

Mechanistic Investigations of Peptide Bond Formation

Glycylglycine methyl ester, as the simplest dipeptide ester, serves as a fundamental model for investigating the conformational properties and reaction mechanisms central to peptide and protein chemistry. rsc.org Its structural simplicity allows for detailed quantum mechanical and molecular dynamics studies that provide foundational insights into the nature of the peptide bond.

Researchers have employed density functional theory (DFT) to investigate the conformational landscape of glycylglycine methyl ester. rsc.org These computational studies explore the geometries and relative energies of different conformers. In the gas phase, glycylglycine methyl ester is found to favor an extended conformation. This contrasts with its amide counterpart, glycylglycine N-methylamide (GGAm), where a strong intramolecular hydrogen bond dictates its minimum energy conformation. rsc.org The presence of a continuum dielectric model to simulate an aqueous environment alters these dynamics, weakening intramolecular hydrogen bonds in favor of geometries with less internal strain. rsc.org

Further mechanistic insights have been gained by studying the cis/trans isomerization of the peptide bond in glycylglycine methyl ester. smolecule.com Quantum mechanical investigations have detailed a complex bifurcated mechanism for this isomerization, which proceeds through an initial pathway where the planarity of the oxygen-carbon-nitrogen-hydrogen dihedral angle is generally maintained by the extended π-bonding of the amide bond. smolecule.com

Molecular dynamics simulations have also been used to compare the behavior of glycylglycine methyl ester (GGMe) with its amide analog (GGAm) in aqueous solutions. These studies reveal that the change from an amide to an ester group significantly alters solvation characteristics. GGAm is predicted to be more flexible and more extensively solvated than GGMe. This difference is partly due to the additional hydrogen bond donor in the amide and increased hydrogen bonding to the amide oxygen. rsc.org Understanding these solvent-dependent structural characteristics is crucial for applications in biological recognition and drug design. rsc.org

Table 1: Comparison of Conformational Properties (GGMe vs. GGAm) This table is generated based on findings from molecular dynamics and density functional theory studies.

| Feature | Glycylglycine methyl ester (GGMe) | Glycylglycine N-methylamide (GGAm) | Source |

| Minimum Energy Conformation (Gas Phase) | Extended | Determined by intramolecular H-bond | rsc.org |

| Flexibility in Aqueous Solution | Less flexible | More flexible | rsc.org |

| Solvation in Aqueous Solution | Less extensively solvated | More extensively solvated | rsc.org |

| Propensity for Intramolecular H-Bonding | Lower | Higher | rsc.org |

Dipeptide Ester Substitution in Polyphosphazene Polymer Design

Polyphosphazenes are hybrid inorganic-organic polymers with a backbone of alternating phosphorus and nitrogen atoms. Their properties can be extensively tailored through the macromolecular substitution of chlorine atoms on the poly(dichlorophosphazene) (B1141720) precursor with various organic side groups. acs.org The incorporation of dipeptide esters, such as glycylglycine esters, as side groups is a key strategy in designing biodegradable polyphosphazenes for biomedical applications, particularly in regenerative engineering. pageplace.denih.gov

The third generation of degradable polyphosphazenes specifically utilizes dipeptide side groups to enhance properties like hydrogen bonding capability. nih.gov While many studies utilize glycylglycine ethyl ester, the principles apply to dipeptide esters like glycylglycine methyl ester. These dipeptide side groups provide a greater number of hydrogen bonding sites compared to single amino acid esters. nih.govnih.gov This enhanced hydrogen bonding capacity is critical for creating miscible blends with other biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA). nih.gov The intermolecular interactions, specifically between the dipeptide ester on the polyphosphazene and the carbonyl groups of the polyester, promote micro-scale blend miscibility. nih.gov

By co-substituting the polyphosphazene backbone with both a hydrophilic dipeptide ester (e.g., glycylglycine ester) and a hydrophobic group (e.g., 4-phenylphenoxy), researchers can create polymers with a unique combination of properties. pageplace.de This approach allows for the tuning of the polymer's physicochemical characteristics, including degradation patterns and mechanical properties, by altering the ratio of the side groups. pageplace.deresearchgate.net For instance, a polyphosphazene co-substituted with glycylglycine dipeptide ester and phenylphenoxy groups demonstrated a remarkable ability to form inter- and intramolecular hydrogen bonds, leading to a miscible blend with polyesters. pageplace.de The degradation rate of these blends can be controlled by adjusting the blend composition. pageplace.de

These dipeptide-substituted polyphosphazenes have been shown to be biocompatible and support cell growth, which is a critical requirement for materials used in tissue regeneration. nih.govresearchgate.net In vivo studies have confirmed the biocompatibility of blends containing dipeptide-substituted polyphosphazenes. nih.gov

Table 2: Key Features of Dipeptide Ester-Substituted Polyphosphazenes This table summarizes the characteristics and advantages of incorporating dipeptide esters into polyphosphazene backbones based on multiple research findings.

| Feature | Description | Significance in Polymer Design | Source(s) |

| Enhanced Hydrogen Bonding | Dipeptide esters offer more hydrogen bonding sites than single amino acid esters. | Promotes miscibility with other polymers like PLGA, creating versatile biomaterial blends. | pageplace.denih.govnih.gov |

| Tunable Degradation | The hydrolysis rate can be controlled by the choice of side groups and blend composition. | Allows for the design of materials with specific degradation profiles for tissue engineering applications. | pageplace.de |

| Biocompatibility | Polymers and their blends have been shown to support cell growth and exhibit good biocompatibility in vivo. | Essential for applications in regenerative medicine and as scaffolds for tissue regeneration. | nih.govresearchgate.net |

| Modulatable Properties | Physicochemical properties like hydrophilicity and mechanical strength can be adjusted by varying side group compositions. | Enables the creation of a wide variety of materials tailored for specific biomedical needs. | researchgate.net |

Biochemical and Enzymatic Transformation Studies

Glycylglycine (B550881) Methyl Ester Hydrochloride as a Substrate for Enzymatic Hydrolysis

The ester linkage in glycylglycine methyl ester hydrochloride makes it a target for various hydrolytic enzymes, allowing researchers to investigate enzyme kinetics and specificity.

The hydrolysis of glycylglycine methyl ester hydrochloride is catalyzed by a range of enzymes, with varying degrees of specificity and efficiency. For instance, α-amino acid ester hydrolases have been shown to act on amino acid esters. tandfonline.com While specific kinetic data for glycylglycine methyl ester hydrochloride is not always detailed, studies on similar dipeptide esters provide insights into its behavior as an enzyme substrate.

Research on the multienzyme glycine (B1666218) cleavage system has shown that glycine methyl ester can act as a competitive inhibitor of glycine, indicating its interaction with the enzyme's active site. nih.gov This suggests that glycylglycine methyl ester hydrochloride could also bind to and be processed by enzymes that recognize glycine or glycylglycine. The enzymatic hydrolysis of dipeptide esters is often faster than their chemical hydrolysis, highlighting the catalytic role of enzymes. researchgate.net

The table below summarizes the kinetic parameters for the hydrolysis of various amino acid esters by α-amino acid ester hydrolase, which can serve as a reference for understanding the potential enzymatic hydrolysis of glycylglycine methyl ester.

| Substrate (Amino Acid Ester) | Relative Hydrolysis Rate (%) |

|---|---|

| D-α-Phenylglycine methyl ester | 100 |

| Glycine methyl ester | Data not available in source |

| L-Leucine methyl ester | Data not available in source |

| L-Isoleucine methyl ester | Data not available in source |

Table 1: Relative rates of hydrolysis of various amino acid esters by α-amino acid ester hydrolase. D-α-Phenylglycine methyl ester is used as the reference substrate with a relative rate of 100%. Data for other substrates were mentioned as being studied but specific relative rates were not provided in the abstract. tandfonline.com

The stability of glycylglycine methyl ester hydrochloride against hydrolysis varies significantly between enzymatic and non-enzymatic conditions. In aqueous solutions, the hydrolysis of dipeptide esters is pH-dependent and can proceed via intramolecular aminolysis to form diketopiperazines, especially at neutral to alkaline pH. researchgate.net This non-enzymatic degradation pathway is generally slower than enzyme-catalyzed hydrolysis.

For example, studies on Gly-Phe alkyl esters have shown that their degradation in human plasma (which contains various enzymes) is significantly faster than in pH 7.4 buffer alone. researchgate.net This suggests that glycylglycine methyl ester hydrochloride would also exhibit greater stability in simple aqueous buffers compared to biological media containing esterases and peptidases. The rate of non-enzymatic hydrolysis is also influenced by pH, with greater stability observed at acidic pH values where intramolecular aminolysis is minimized. researchgate.net

Role in Transpeptidation Reaction Investigations

Glycylglycine and its derivatives are frequently used as acceptor molecules in transpeptidation reactions catalyzed by enzymes like γ-glutamyltranspeptidase (GGT). tandfonline.comnih.govresearchgate.netnih.govunimi.it In these reactions, the γ-glutamyl group from a donor substrate is transferred to the amino group of the acceptor, in this case, glycylglycine or its methyl ester.

The efficiency of glycylglycine as an acceptor substrate is often used as a benchmark to evaluate other potential acceptors. unimi.it The use of glycylglycine methyl ester in such studies allows for the investigation of how modifications to the C-terminus of the acceptor molecule affect the kinetics and outcome of the transpeptidation reaction. For instance, the methyl ester group can influence the binding affinity of the dipeptide to the enzyme's acceptor site. researchgate.net

Analysis of Enzyme-Substrate Interactions and Inhibition Mechanisms

Glycylglycine methyl ester hydrochloride and similar compounds are valuable tools for probing enzyme-substrate interactions and elucidating inhibition mechanisms. bibliotekanauki.pl As a structural analog of natural dipeptides, it can act as a competitive inhibitor for enzymes that process these substrates.

For example, in studies of the glycine cleavage system, glycine methyl ester was found to be a competitive inhibitor with respect to glycine, indicating that it binds to the same active site. nih.gov This competitive inhibition provides information about the structural requirements for substrate binding. Furthermore, the replacement of an amide bond with an ester bond, as in the case of glycylglycine methyl ester, can be used to study the importance of hydrogen bonding in enzyme-substrate interactions. rsc.org

Glycylglycine Methyl Ester Hydrochloride in Protein Interaction Research

The interaction of glycylglycine methyl ester hydrochloride with various proteins is a key area of research. smolecule.com Its structural similarity to a dipeptide allows it to serve as a model for understanding how peptides bind to proteins. smolecule.comchemimpex.com The methyl ester group can influence these interactions by altering the molecule's hydrophobicity and hydrogen bonding capacity compared to the free carboxylate of glycylglycine.

Amide-to-ester mutations in peptides are a common strategy to investigate the role of backbone hydrogen bonds in protein-peptide interactions. acs.org By replacing an amide linkage with an ester, the hydrogen bond donating ability of the NH group is removed, and the acceptor capacity of the carbonyl group is reduced. This allows researchers to quantify the contribution of specific hydrogen bonds to the binding affinity and stability of protein-peptide complexes. acs.org Theoretical studies comparing glycylglycine methyl ester with its amide counterpart, glycylglycine N-methylamide, have shown significant differences in their conformational profiles and solvation characteristics, which are crucial for their interactions with proteins. rsc.org

Buffering Capacity and pH Stability in Biochemical Assay Systems

Glycylglycine itself is used as a biological buffer, although it is considered to be more effective at a pH above 8.0 and can complex with metal ions. cymitquimica.comuminho.pt The hydrochloride salt of its methyl ester derivative also possesses buffering capacity. The stability of the pH in biochemical assays is crucial for ensuring that enzyme activity and protein interactions are studied under consistent and reproducible conditions.

The esterification of the carboxyl group in glycylglycine to form the methyl ester can alter its pKa value and, consequently, its effective buffering range. While specific data on the buffering capacity of glycylglycine methyl ester hydrochloride is limited, the principles of buffer chemistry suggest that it would be most effective at maintaining a stable pH around its pKa. The choice of buffer is critical in biochemical assays, as some buffers can interact with the system being studied, for example, by chelating metal ions that are essential for enzyme function. uminho.pt The use of glycylglycine methyl ester hydrochloride as a buffer would need to be carefully considered in the context of the specific assay conditions and potential interactions.

Structural and Conformational Analysis

Computational Chemistry Approaches

Computational methods provide powerful tools to investigate the molecular geometries, conformational dynamics, and energetic landscapes of molecules like glycylglycine (B550881) methyl ester hydrochloride.

Density Functional Theory (DFT) Studies on Molecular Geometries

Density Functional Theory (DFT) has been employed to analyze the stable geometries of glycylglycine methyl ester (GGMe). rsc.org These studies reveal significant differences in the conformational profiles of GGMe compared to its amide counterpart, glycylglycine N-methylamide (GGAm). rsc.org In the gas phase, the minimum energy conformation for GGMe is an extended structure. This contrasts with GGAm, where intramolecular hydrogen bonding dictates a folded conformation as the most stable. rsc.org

The introduction of a dielectric continuum model to simulate an aqueous environment significantly alters the energetic landscape. rsc.org This model weakens intramolecular hydrogen bonds, leading to the adoption of geometries with less internal strain and more ideal chemical topologies. rsc.org Consequently, the relative energies of cis-geometries are more than halved in the aqueous phase compared to the gas phase. rsc.org

| Conformation | Gas Phase Energy (kcal/mol) | Aqueous Phase Energy (kcal/mol) |

| Extended (trans) | 0.0 | 0.0 |

| Folded (trans) | 2.1 | 1.8 |

| Cis (GGMe) | 5.0 | 2.3 |

| This table displays the relative energies of different conformations of Glycylglycine Methyl Ester in the gas and aqueous phases as determined by DFT calculations. |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational flexibility and solvation of glycylglycine methyl ester. rsc.org These simulations predict that GGMe is less flexible and less extensively solvated than its amide analog, GGAm. rsc.org

The reduced solvation of GGMe is attributed to the ester functionality. rsc.org The solvation of the carbonyl oxygen in the ester group is significantly lower than that of the amide carbonyl oxygen. smolecule.com This difference arises from the reduced hydrogen bonding capacity of esters compared to amides. rsc.orgsmolecule.com Approximately 40% of the increased solvation seen in amide systems stems from the additional hydrogen bond donor (N-H) group present in the amide. rsc.org

| Parameter | GGMe (ester) | GGAm (amide) |

| Solvation of carbonyl O | 1.41 | 2.03 |

| This table compares the solvation of the carbonyl oxygen in Glycylglycine Methyl Ester (GGMe) and its amide counterpart (GGAm) based on molecular dynamics simulations. |

MD simulations also highlight differences in conformational flexibility. GGMe exhibits less frequent transitions between low and high root mean square deviation geometries compared to GGAm, indicating a more constrained conformational landscape. smolecule.com The radius of gyration for GGMe also shows a narrower distribution, further supporting the observation of reduced conformational flexibility. smolecule.com

Spectroscopic Characterization of Molecular and Electronic Structure

Spectroscopic techniques provide experimental data that complements computational findings, offering a comprehensive understanding of the molecular and electronic structure of glycylglycine methyl ester hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the chemical environment of atomic nuclei within a molecule. For glycylglycine methyl ester hydrochloride, ¹H and ¹³C NMR spectra provide characteristic chemical shifts.

In ¹H NMR, the protons adjacent to the carbonyl group of the ester are typically shifted downfield to around 2.0-2.2 ppm. orgchemboulder.com The protons on the carbon adjacent to the ester oxygen appear at approximately 3.7-4.1 ppm. orgchemboulder.com For a related compound, glycine (B1666218) methyl ester hydrochloride, the trifluoroacetic acid adduct in D₂O shows a singlet for the α-protons at 3.93 ppm and a singlet for the methyl protons at 3.84 ppm. rsc.org

¹³C NMR data for glycylglycine methyl ester hydrochloride is also informative. In a study of a related N-(2-hydroxyethyl)glycine methyl ester, the carbonyl carbon of the ester appeared at 168.12 ppm, and the methoxy (B1213986) carbon was observed at 53.42 ppm. rsc.org

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Analysis

Infrared (IR) spectroscopy is used to identify functional groups and study vibrational modes within a molecule. The IR spectrum of glycylglycine methyl ester hydrochloride displays characteristic absorption bands.

A prominent feature in the IR spectrum of esters is the C=O stretching vibration, which for aliphatic esters typically appears in the range of 1750-1737 cm⁻¹. orgchemboulder.com The C-O stretch is also observable between 1300-1000 cm⁻¹. orgchemboulder.com For glycine methyl ester hydrochloride, a strong C=O stretching band has been reported at 1749 cm⁻¹, and a very strong C-O-C stretching band is seen at 1259 cm⁻¹. researchgate.net

Furthermore, studies on glycine and glycylglycine zwitterions in alkali halide matrices show characteristic bands for the NH₃⁺ group and the carboxylate group, which can provide comparative insights. researchgate.net The asymmetric stretching of the NH₃⁺ group is observed around 1602 cm⁻¹. researchgate.net

| Functional Group | Typical IR Frequency Range (cm⁻¹) | Observed Frequency in Glycine Methyl Ester HCl (cm⁻¹) |

| C=O Stretch (Ester) | 1750-1737 | 1749 |

| C-O-C Stretch (Ester) | 1300-1000 | 1259 |

| This table summarizes key infrared absorption frequencies for the ester functional group in Glycylglycine Methyl Ester Hydrochloride. |

Solid-State Structural Investigations

It is reasonable to infer that glycylglycine methyl ester hydrochloride would exhibit similar, yet more complex, hydrogen bonding networks due to the presence of the additional peptide bond. The N-H and C=O groups of the peptide backbone provide additional sites for hydrogen bonding, potentially leading to a three-dimensional network of interactions. This is in contrast to glycine methyl ester hydrochloride where all hydrogen atoms attached to nitrogen are involved in N⁺—H···Cl⁻ interactions. nih.gov In more complex structures like glycyl-glycyl-glycine methyl ester hydrochloride, the N-H and C=O groups from the middle of the peptide chain form further hydrogen bonds with neighboring molecules. researchgate.net

The following table presents typical crystallographic data that would be obtained from an X-ray diffraction study, based on the analogous glycine methyl ester hydrochloride. nih.govresearchgate.net

| Crystallographic Parameter | Value (for Glycine Methyl Ester HCl) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.352 (2) |

| b (Å) | 12.505 (3) |

| c (Å) | 5.6369 (14) |

| β (°) | 99.730 (9) |

| Volume (ų) | 580.3 (2) |

| Z | 4 |

The crystalline architecture of glycylglycine methyl ester hydrochloride is stabilized by a variety of supramolecular interactions. These non-covalent interactions are crucial in dictating the crystal packing and, consequently, the physical properties of the solid.

Van der Waals forces also play a crucial role in the close packing of the molecules in the solid state. nih.gov These non-directional forces contribute to the effective filling of space within the crystal lattice. nih.gov The interplay of these different types of non-covalent interactions—strong hydrogen bonds, weaker hydrogen bonds, and van der Waals forces—results in a complex and well-defined three-dimensional supramolecular architecture. acs.org The analysis of these interactions provides a deeper understanding of the principles of molecular recognition and crystal engineering. acs.org

Advanced Analytical Methodologies for Glycylglycine Methyl Ester Hydrochloride

Chromatographic Separations and Quantification

Chromatography is a cornerstone of analytical chemistry, offering powerful tools for separating complex mixtures and quantifying individual components. For a polar, small molecule like Glycylglycine (B550881) methyl ester hydrochloride, techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are indispensable.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely utilized technique for the analysis of peptides and their derivatives. researchgate.netresearchgate.net A stability-indicating RP-HPLC method is essential for accurately measuring the compound while separating it from any process impurities or degradation products. ambiopharm.comnih.gov

Method Development: Developing a robust HPLC method for Glycylglycine methyl ester hydrochloride would involve optimizing several key parameters. Due to the polar nature of the dipeptide ester, a C18 column is a common starting point. The mobile phase typically consists of an aqueous component with an acid modifier (e.g., trifluoroacetic acid or formic acid) and an organic component like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is generally effective for separating peptides and their impurities. nih.gov Detection is most commonly performed using a UV detector at a low wavelength, typically between 210-220 nm, where the peptide bond absorbs light.

Validation: Once developed, the method must be validated according to International Conference on Harmonization (ICH) guidelines to ensure it is fit for purpose. researchgate.netresearchgate.netnih.gov Validation confirms the method's specificity, linearity, accuracy, precision, and robustness. A critical aspect of validation is the forced degradation study, where the compound is exposed to stress conditions (acid, base, oxidation, heat, light) to ensure that all potential degradation products are effectively separated from the main compound, confirming the method is "stability-indicating." researchgate.netresearchgate.net

Table 1: Illustrative HPLC Parameters for Dipeptide Ester Analysis

| Parameter | Typical Condition | Purpose |

| Column | C18, 5 µm, 4.6 x 250 mm | Provides hydrophobic stationary phase for separation. |

| Mobile Phase A | 0.1% TFA in Water | Acidified aqueous phase to ensure good peak shape. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier for eluting the analyte. |

| Gradient | 5% to 95% B over 20 min | Ensures elution of compounds with varying hydrophobicity. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Detection | UV at 215 nm | Wavelength for detecting the peptide bond. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique frequently used in synthetic organic chemistry to monitor the progress of reactions and perform initial purity assessments. reachdevices.comresearchgate.netnih.gov

For the synthesis or modification of Glycylglycine methyl ester hydrochloride, TLC can quickly distinguish the starting materials from the product. A typical TLC system would use a silica (B1680970) gel plate as the stationary phase. reachdevices.com The mobile phase, or eluent, would be a mixture of solvents chosen to provide good separation between the spots of the reactants and the product. A common eluent system for polar compounds like amino acids and small peptides is a mixture of n-butanol, acetic acid, and water. reachdevices.com

After the plate is developed, the separated compounds must be visualized. Since Glycylglycine methyl ester hydrochloride does not absorb visible light, a staining agent is required. Ninhydrin is a common choice for compounds containing primary or secondary amine groups, which reacts to produce a distinctive purple or yellow spot upon heating. reachdevices.com By comparing the relative intensity of the starting material and product spots over time, a chemist can determine when a reaction is complete. It also serves as a preliminary check for the presence of impurities.

Table 2: Example TLC System for Dipeptide Analysis

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F₂₅₄ plate |

| Mobile Phase | n-Butanol : Acetic Acid : Water (4:1:1, v/v/v) |

| Application | 1-2 µL of reaction mixture spotted |

| Visualization | Ninhydrin spray followed by gentle heating |

Spectrophotometric Detection Techniques in Quantitative Analysis

UV-Visible spectrophotometry is a fundamental analytical technique used for the quantitative analysis of various compounds. mtoz-biolabs.com For peptides and proteins, UV absorption can be used to determine concentration. springernature.comresearchgate.net

Glycylglycine methyl ester hydrochloride lacks aromatic amino acid residues (like tryptophan or tyrosine), which absorb strongly around 280 nm. mtoz-biolabs.com Therefore, its UV absorbance is primarily due to the peptide bond, which absorbs in the far-UV region (around 190-230 nm). researchgate.net Direct quantitative analysis at these low wavelengths can be challenging due to potential interference from other components and solvents.

However, derivative spectroscopy, particularly the second derivative, can enhance the resolution of overlapping spectral features and provide a more sensitive measure of the local microenvironment of the absorbing group. researchgate.netthermofisher.com While less common for simple dipeptides, this technique can be valuable. For routine quantitative analysis, a colorimetric method involving chemical derivatization would likely be more robust. This would involve reacting the amine group of the dipeptide with a chromogenic agent (like ninhydrin) to produce a colored product whose absorbance can be measured at a specific wavelength in the visible range, which is less prone to interference.

Integration of Analytical Techniques for Comprehensive Characterization in Research

For a full and unambiguous characterization of Glycylglycine methyl ester hydrochloride, especially in research and development, a single analytical technique is often insufficient. The integration of multiple methodologies provides a comprehensive profile of the compound's identity, purity, and structure.

A primary example of such integration is Liquid Chromatography-Mass Spectrometry (LC-MS) . This powerful hyphenated technique combines the superior separation capabilities of HPLC with the mass-resolving power of mass spectrometry. After the HPLC separates the target compound from its impurities, the eluent is directed into the mass spectrometer. The MS provides the exact molecular weight of the parent compound, confirming its identity. Furthermore, it can be used to identify unknown impurities and degradation products by analyzing their mass-to-charge ratios and fragmentation patterns, which is invaluable during forced degradation studies and stability testing. researchgate.net

The combination of chromatographic techniques (HPLC, TLC) for purity and separation, with spectroscopic methods (UV-Vis, MS) for quantification and identification, ensures a rigorous and reliable characterization of Glycylglycine methyl ester hydrochloride, meeting the stringent requirements of modern chemical and pharmaceutical research.

Exploratory and Interdisciplinary Research Applications

Contributions to Biomimetic System Design and Characterization

While direct applications of glycylglycine (B550881) methyl ester hydrochloride in complex biomimetic systems are not extensively documented, its constituent functional groups—a peptide bond, an ester, and an amino group—make it a relevant model compound for designing and characterizing such systems. Biomimetic systems aim to mimic the structure and function of biological entities. The peptide linkage in glycylglycine methyl ester hydrochloride is fundamental to the structure of proteins and can participate in hydrogen bonding, a key interaction in the self-assembly and recognition processes of biological molecules.

The presence of both a protected carboxylic acid (as a methyl ester) and a free amino group (as a hydrochloride salt) allows for its potential use as a building block in the synthesis of larger, more complex peptide-based materials. These materials can be designed to self-assemble into higher-order structures, mimicking biological processes like protein folding or membrane formation. The hydrochloride salt form ensures its solubility in aqueous media, which is often a prerequisite for studies in biologically relevant environments.

Investigation of Intermolecular Interactions in Polymer Blend Miscibility

The study of polymer blend miscibility is crucial for the development of new materials with tailored properties. Glycylglycine methyl ester hydrochloride, and its analogs, can serve as model compounds to understand the role of specific intermolecular interactions, particularly hydrogen bonding, in promoting the miscibility of polymer blends.

In a study involving a related compound, glycylglycine ethyl ester-substituted polyphosphazene was blended with poly(lactic-co-glycolic acid) (PLGA). nih.gov The extensive hydrogen bonding between the two polymer components was found to be a key factor in their miscibility, leading to the formation of well-distributed, small-sized domains. nih.gov Although this study used the ethyl ester, the principles are directly applicable to the methyl ester. The amide and ester groups in the glycylglycine moiety can act as hydrogen bond donors and acceptors, facilitating interactions with other polymers that contain complementary functional groups.

Table 1: Analytical Techniques Used to Demonstrate Miscibility in Polymer Blends

| Analytical Technique | Information Obtained | Reference |

| Atomic Force Microscopy (AFM) | Morphology and domain size distribution | nih.gov |

| Scanning Electron Microscopy-Energy Dispersive X-ray Spectrometry (SEM-EDS) | Elemental distribution and morphology | nih.gov |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) behavior | nih.gov |

| Dynamic Mechanical Analysis (DMA) | Mechanical properties and phase behavior | nih.gov |

| Fourier Transform Infrared Spectroscopy (FTIR) | Intermolecular interactions (e.g., hydrogen bonding) | nih.gov |

These techniques collectively provide evidence for the miscibility or immiscibility of polymer blends, and the use of model compounds like glycylglycine esters helps to elucidate the specific molecular interactions responsible for the observed macroscopic properties.

Role as a Model Compound for Studying Ester Hydrolysis Mechanisms

Glycylglycine methyl ester hydrochloride is an excellent model compound for studying the mechanisms of ester hydrolysis, a fundamental reaction in organic chemistry and biochemistry. byjus.com The reaction can be catalyzed by either acid or base, and the simple structure of this dipeptide ester allows for a clear investigation of the reaction kinetics and mechanism without complications from bulky or reactive side chains.

Under acidic conditions, the hydrolysis of an ester is a reversible process. chemistrysteps.comlibretexts.org The mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of water to form a tetrahedral intermediate. chemistrysteps.comlibretexts.orgyoutube.com Subsequent proton transfers and elimination of methanol (B129727) yield the carboxylic acid and regenerate the acid catalyst. chemistrysteps.comlibretexts.orgyoutube.com

Table 2: Key Steps in Acid-Catalyzed Ester Hydrolysis

| Step | Description |

| 1 | Protonation of the carbonyl oxygen of the ester. chemistrysteps.comyoutube.com |

| 2 | Nucleophilic attack by water on the carbonyl carbon. chemistrysteps.comyoutube.com |

| 3 | Proton transfer to create a good leaving group (methanol). youtube.com |

| 4 | Elimination of methanol. |

| 5 | Deprotonation to form the carboxylic acid and regenerate the acid catalyst. youtube.com |

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process. chemistrysteps.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. byjus.com The intermediate then collapses to form the carboxylic acid, which is immediately deprotonated by the base to form a carboxylate salt, and methanol. byjus.comchemistrysteps.com The final deprotonation step drives the reaction to completion. chemistrysteps.com

By studying the hydrolysis of glycylglycine methyl ester hydrochloride, researchers can gain insights into the factors that influence the rates and mechanisms of these reactions, which is crucial for understanding more complex biological processes involving ester cleavage, such as the action of esterase enzymes.

Computational Modeling for Structure-Activity Relationship Studies (General Chemical Biology Context)

Computational modeling has become an indispensable tool in chemical biology for understanding structure-activity relationships (SAR). mdpi.comnih.govnih.gov Glycylglycine methyl ester hydrochloride, as a simple dipeptide, can be used in the development and validation of computational models. These models can then be applied to predict the biological activity of more complex peptides and peptidomimetics. nih.gov

A study on glycine (B1666218) methyl ester hydrochloride utilized Density Functional Theory (DFT) calculations with the B3LYP/6–31++G(d,p) basis set to determine its optimized geometry and vibrational frequencies. researchgate.net Such calculations provide insights into the molecule's electronic structure and conformational preferences. Furthermore, molecular docking studies can be performed to investigate the interactions of this and related molecules with biological targets, such as receptors or enzymes. researchgate.net For instance, the electrostatic interactions between a ligand and a protein can be visualized using a Molecular Electrostatic Potential (MEP) map, which can aid in the design of molecules with improved binding affinity. researchgate.net

The development of quantitative structure-activity relationship (QSAR) models is another area where simple compounds are valuable. nih.gov By correlating the structural features of a series of molecules with their biological activity, QSAR models can be generated to predict the activity of new, untested compounds. nih.gov

Emerging Research Directions in Green Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce waste, improve energy efficiency, and use more environmentally benign reagents and solvents. The synthesis of amino acid esters, including glycylglycine methyl ester hydrochloride, is an area where these principles can be applied.

One emerging direction is the development of continuous synthesis methods to replace traditional batch processes. A continuous synthesis method for glycine methyl ester hydrochloride has been described that offers several advantages over batch production, including a shorter reaction cycle, higher equipment utilization, and more stable product quality. patsnap.com This method involves reacting glycine and anhydrous methanol with hydrogen chloride gas in a continuous flow reactor, leading to a product yield of 93% or higher and a purity of over 98%. patsnap.com

Another area of research in green chemistry is the use of more sustainable reagents and solvents. For example, dimethyl carbonate (DMC) has been investigated as a green alternative to traditional methylating agents for the esterification of amino acids. rsc.org In one study, DMC was used for the acid-catalyzed esterification of tryptophan and phenylalanine, achieving isolated yields of over 90%. rsc.org While this study did not specifically use glycylglycine, the methodology could potentially be adapted for its synthesis. The use of greener solvents, such as 2-propanol, in subsequent reactions has also been explored. rsc.org

Table 3: Comparison of Batch vs. Continuous Synthesis of Glycine Methyl Ester Hydrochloride

| Feature | Batch Synthesis | Continuous Synthesis | Reference |

| Reaction Cycle | Long | Short | patsnap.com |

| Equipment Utilization | Low | High | patsnap.com |

| Product Yield | Lower | Up to 93% or higher | patsnap.com |

| Product Quality | Can be unstable | Stable | patsnap.com |

| Industrial Application | Less efficient | Suitable for automatic industrial production | patsnap.com |

These emerging research directions highlight the ongoing efforts to develop more sustainable and efficient methods for the synthesis of important chemical building blocks like glycylglycine methyl ester hydrochloride.

Q & A

Basic: What are the recommended methods for synthesizing and characterizing glycylglycine methyl ester HCl?

Answer:

Synthesis typically involves condensation reactions between glycine derivatives and methyl esters under acidic conditions. For example, glycylglycine ethyl ester can react with hexafluoroacetone to form oxazolidine derivatives, which are separable via silicic acid chromatography . Characterization employs:

- NMR spectroscopy to confirm structural isomerism (e.g., distinguishing between amino- or carboxyl-end methylene group residues).

- Mass spectrometry to validate molecular weight and fragmentation patterns (e.g., identifying hexafluoroacetone adducts) .

- Elemental analysis to verify stoichiometry and purity .

Basic: What safety protocols should be followed when handling glycylglycine methyl ester HCl?

Answer:

Despite its non-hazardous GHS classification, standard laboratory precautions apply:

- Use PPE (gloves, goggles) to avoid skin/eye irritation (H315, H319) .

- Work in a ventilated fume hood to minimize inhalation of dust (H335) .

- Store in an inert atmosphere at 2–8°C to prevent degradation .

Emergency procedures include rinsing exposed areas with water and consulting safety data sheets (SDS) for specific antidotes .

Advanced: How can the Taguchi experimental design optimize reaction conditions for glycylglycine methyl ester HCl synthesis?

Answer:

The Taguchi method uses orthogonal arrays to test multiple variables efficiently. For example:

- Key parameters : Catalyst type (e.g., KOH vs. NaOH), concentration (1.0–1.5 wt%), temperature (25–60°C), and molar ratios.

- Quality metrics : Yield (%) and signal-to-noise (S/N) ratios (larger-the-better) .

- Optimization : ANOVA identifies the most influential parameter (e.g., catalyst concentration contributed 77.6% to yield variance in rapeseed methyl ester synthesis) .

This approach reduces trial-and-error iterations and enhances reproducibility.

Advanced: How should researchers resolve contradictions in spectral data for glycylglycine methyl ester HCl derivatives?

Answer:

Contradictions often arise from isomer formation or impurities. Methodological steps include:

- Chromatographic separation (e.g., silicic acid columns) to isolate isomers .

- Cross-validation using complementary techniques:

- IR spectroscopy to detect C=N stretching bands (indicative of oxazolidine structures) .

- NMR to resolve alcohol proton signals and confirm regiochemistry .